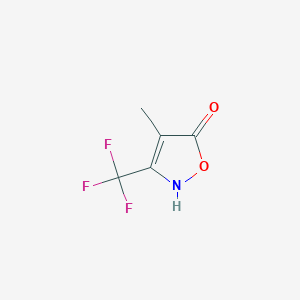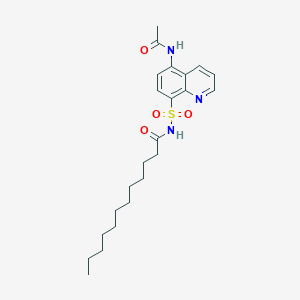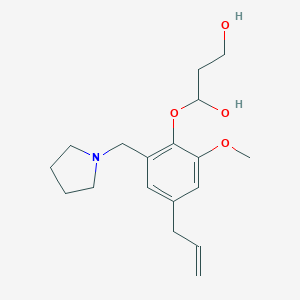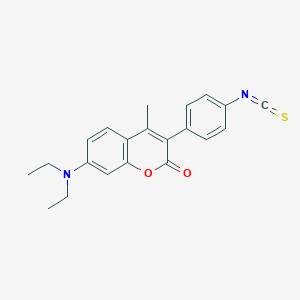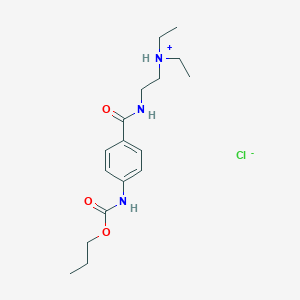
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride, also known as Propyl-DDEAC, is a chemical compound that is widely used in scientific research. It is a derivative of the drug DDEAC, which is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. Propyl-DDEAC has been found to have a similar mechanism of action, making it a valuable tool in the study of the nervous system and related diseases.
Mecanismo De Acción
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride acts as an inhibitor of acetylcholinesterase, binding to the enzyme and preventing it from breaking down acetylcholine in the nervous system. This leads to an accumulation of acetylcholine in the synapse, which can enhance synaptic transmission and plasticity. The mechanism of action of Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride is similar to that of other acetylcholinesterase inhibitors, such as donepezil and rivastigmine.
Biochemical and Physiological Effects:
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride has been shown to have a number of biochemical and physiological effects in the nervous system. It can enhance synaptic transmission and plasticity, leading to improvements in cognitive function. It has also been shown to have neuroprotective effects, protecting neurons from damage and death in animal models of neurological disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride is its high potency as an acetylcholinesterase inhibitor. This makes it a valuable tool for studying the role of acetylcholinesterase in the nervous system. However, its high potency can also be a limitation, as it may lead to non-specific effects or toxicity at high concentrations. Additionally, Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride is not suitable for use in vivo due to its poor solubility and stability.
Direcciones Futuras
There are a number of future directions for research involving Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride. One area of interest is the development of more potent and selective acetylcholinesterase inhibitors for use in the treatment of neurological diseases. Another area of interest is the investigation of the role of acetylcholinesterase in other physiological systems, such as the immune system and the gut microbiome. Finally, there is a need for further research into the safety and toxicity of Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride, particularly in the context of its potential use as a therapeutic agent.
Métodos De Síntesis
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride can be synthesized using a multi-step reaction process. The starting material is propyl chloroformate, which is reacted with diethylamine to form the intermediate product propyl diethylcarbamate. This is then reacted with 2-(diethylamino)ethylamine to form the final product, Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride. The compound is typically purified by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride is used in a variety of scientific research applications, particularly in the study of the nervous system. It is commonly used as a tool to investigate the role of acetylcholinesterase in neurological diseases such as Alzheimer's disease and Parkinson's disease. Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride has also been used to study the effects of acetylcholinesterase inhibitors on synaptic transmission and plasticity in the brain.
Propiedades
Número CAS |
109966-65-6 |
|---|---|
Nombre del producto |
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride |
Fórmula molecular |
C17H28ClN3O3 |
Peso molecular |
357.9 g/mol |
Nombre IUPAC |
diethyl-[2-[[4-(propoxycarbonylamino)benzoyl]amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C17H27N3O3.ClH/c1-4-13-23-17(22)19-15-9-7-14(8-10-15)16(21)18-11-12-20(5-2)6-3;/h7-10H,4-6,11-13H2,1-3H3,(H,18,21)(H,19,22);1H |
Clave InChI |
RPNBKFGQZFKPEK-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)NC1=CC=C(C=C1)C(=O)NCC[NH+](CC)CC.[Cl-] |
SMILES canónico |
CCCOC(=O)NC1=CC=C(C=C1)C(=O)NCC[NH+](CC)CC.[Cl-] |
Sinónimos |
Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid](/img/structure/B34220.png)
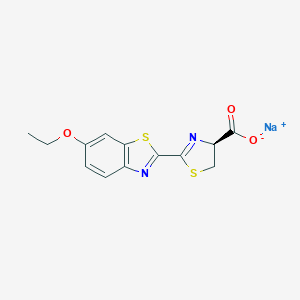

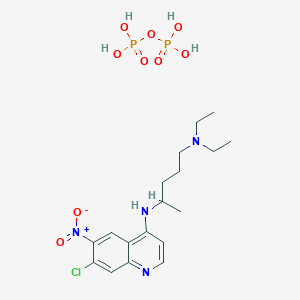

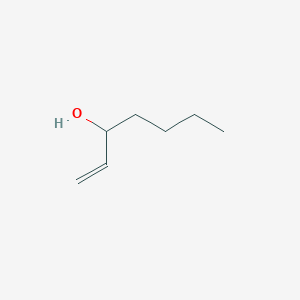

![Benzyl N-[1-[[6-amino-1-[[6-amino-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B34236.png)
